molecular formula C12H19ClN6 B1432122 3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride CAS No. 1431964-28-1

3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B1432122
CAS No.: 1431964-28-1
M. Wt: 282.77 g/mol
InChI Key: DUDURNSXTFCOGN-UHFFFAOYSA-N
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Description

3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride is a complex organic compound with a unique structure that includes a triazoloazepine ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the triazoloazepine intermediate, which is then reacted with a pyrazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps, such as recrystallization or chromatography, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a subject of interest for medicinal chemistry:

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds can exhibit significant anticancer properties. The triazole moiety in this compound may enhance its efficacy against certain cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Antimicrobial Properties

Compounds containing pyrazole and triazole rings have been reported to possess antimicrobial activity. This compound's structure suggests potential effectiveness against a range of pathogens, including bacteria and fungi. Preliminary studies may be warranted to evaluate its spectrum of activity against specific microbial strains .

Neuroprotective Effects

The neuroprotective potential of triazole derivatives has been documented in various studies. The unique structure of this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis, suggesting possible applications in treating neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of pyrazole derivatives, including compounds structurally similar to 3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine. The results demonstrated that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents.

Case Study 2: Antimicrobial Screening

In a screening study for antimicrobial agents, several pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. Further exploration of the hydrochloride salt form could enhance solubility and bioavailability.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Biological Activity

3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine; hydrochloride (CAS No. 1177286-61-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₈N₆
  • Molecular Weight : 246.31 g/mol
  • CAS Number : 1177286-61-1

The compound belongs to a class of heterocycles that interact with various biological targets. Its structure suggests potential activity at GABA_A receptors and other neuroreceptors. The presence of a triazole ring may contribute to its binding affinity and selectivity for specific receptor subtypes.

Neuropharmacological Effects

Research indicates that derivatives of triazolo compounds can act as GABA_A receptor modulators. A study on similar compounds demonstrated that they exhibited inverse agonist activity at the GABA_A alpha5 subtype, which is implicated in cognitive functions and anxiety regulation . The potential for 3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine to modulate these receptors might suggest anxiolytic or cognitive-enhancing effects.

Antimicrobial Activity

In vitro studies have shown that related triazolo compounds possess antimicrobial properties against various bacterial and fungal strains. For example, synthesized compounds from the triazolo family demonstrated moderate activity against pathogens when tested against control substances like Streptomycin and Nystatin . This suggests that 3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine may also exhibit similar antimicrobial efficacy.

Anticancer Potential

Recent investigations into structurally similar compounds have revealed promising anticancer properties. For instance, derivatives have shown significant anti-proliferative effects in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The specific mechanisms often involve the modulation of key signaling pathways such as the c-MYC pathway.

Case Studies and Research Findings

StudyFocusFindings
GABA_A Receptor ModulationIdentified as a selective inverse agonist with implications for anxiety treatment.
Antimicrobial EfficacyShowed moderate activity against bacterial strains compared to established antibiotics.
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.

Properties

IUPAC Name

3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6.ClH/c1-9-10(13)7-17(16-9)8-12-15-14-11-5-3-2-4-6-18(11)12;/h7H,2-6,8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDURNSXTFCOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)CC2=NN=C3N2CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride
Reactant of Route 2
3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride
Reactant of Route 4
3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride
Reactant of Route 5
3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride
Reactant of Route 6
3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride

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